N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine
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Overview
Description
N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyl group attached to an acetamidine moiety, which is further substituted with a 2,4,5-trimethyl-phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine typically involves the reaction of 2,4,5-trimethyl-aniline with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamide
- N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine oxime
- This compound nitroso derivative
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and acetamidine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
N'-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide |
InChI |
InChI=1S/C11H16N2O/c1-7-4-9(3)10(5-8(7)2)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13) |
InChI Key |
UWFFFYUZWGMDGO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)C/C(=N\O)/N)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(=NO)N)C |
Origin of Product |
United States |
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